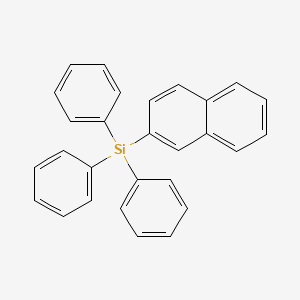

Naphthalen-2-yl(triphenyl)silane

Description

Structure

3D Structure

Properties

CAS No. |

18768-93-9 |

|---|---|

Molecular Formula |

C28H22Si |

Molecular Weight |

386.6 g/mol |

IUPAC Name |

naphthalen-2-yl(triphenyl)silane |

InChI |

InChI=1S/C28H22Si/c1-4-14-25(15-5-1)29(26-16-6-2-7-17-26,27-18-8-3-9-19-27)28-21-20-23-12-10-11-13-24(23)22-28/h1-22H |

InChI Key |

JYUVLDXOEQDKHZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC5=CC=CC=C5C=C4 |

Origin of Product |

United States |

Advanced Reactivity and Mechanistic Investigations of Naphthalen 2 Yl Triphenyl Silane Systems

Silicon-Carbon Bond Activation Phenomena

The Si-C bond is significantly strong and generally non-polar, rendering tetraorganosilanes like naphthalen-2-yl(triphenyl)silane chemically robust. However, cleavage of this bond can be achieved, typically requiring either harsh conditions or catalytic activation. The activation of the Si-C(aryl) bond is a key transformation, enabling the use of organosilanes as aryl group transfer agents in organic synthesis.

The most common reaction involving the Si-C bond in arylsilanes is electrophilic cleavage, particularly protodesilylation, where a proton replaces the silyl (B83357) group. In the case of this compound, this would involve the cleavage of either the Si-Naphthyl or Si-Phenyl bond to yield naphthalene (B1677914) or benzene, respectively, along with a triphenylsilanol (B1683266) or diphenyl(naphthyl)silanol derivative after workup.

The mechanism of protodesilylation for arylsilanes is understood to proceed via a Wheland-type intermediate, where the electrophile (e.g., H⁺) attacks the ipso-carbon of the aromatic ring. This step is typically the rate-determining step. The resulting carbocation is stabilized by the silicon atom through hyperconjugation, often referred to as β-silicon stabilization. Subsequent attack of a nucleophile at the silicon center facilitates the cleavage of the Si-C bond. The relative ease of cleavage often depends on the electronic nature of the aryl group and the stability of the potential leaving group.

Research on related allylsilanes and vinylsilanes shows that the reaction proceeds through a cationic intermediate, confirming the role of electrophilic attack on the carbon atom. rsc.org For arylsilanes, the reaction can be catalyzed by acids or bases under various conditions.

The reactivity of the Si-C bond can be dramatically enhanced through the formation of hypercoordinate silicon intermediates. Tetraorganosilanes can act as Lewis acids and accept a Lewis base (e.g., fluoride (B91410), hydroxide, or even a solvent molecule like DMSO) to form a pentacoordinate silicate (B1173343) species. organic-chemistry.org In this hypercoordinate state, the silicon center bears a partial negative charge, which increases the electron density of the organic groups attached to it.

This "activation" makes the aryl groups, including the naphthyl and phenyl moieties of this compound, more nucleophilic and thus significantly more susceptible to cleavage by weak electrophiles. A plausible mechanism for base-catalyzed protodesilylation involves the initial formation of a pentacoordinate silicon intermediate, which is then protonated to cleave the Si-C bond. organic-chemistry.org This strategy of using Lewis bases to generate hypercoordinate intermediates is a cornerstone of modern organosilicon chemistry, allowing for Si-C bond cleavage under much milder conditions than direct electrophilic attack on the neutral tetraorganosilane.

| Catalyst System | Substrate Type | Key Mechanistic Feature | Outcome | Reference |

| KOTMS in wet DMSO | Arylsilanes | Formation of pentacoordinate silicon intermediate | Efficient protodesilylation under mild, base-catalyzed conditions | organic-chemistry.org |

| Acid (e.g., HCl/H₂O) | Allylsilanes | Protonation at the double bond to form a β-silyl carbocation | Cleavage of Si-C bond to yield the corresponding alkene | rsc.orgrsc.org |

While electrophilic cleavage is well-established, the catalytic functionalization of the strong Si-C bonds in unactivated tetraorganosilanes remains a significant challenge. Transition metal catalysis offers a promising avenue for such transformations. cmu.edu These reactions typically involve the oxidative addition of a low-valent metal catalyst into the Si-C bond, forming an organometallic intermediate that can then undergo further reactions like insertion or cross-coupling.

However, the high bond energy of the Si-C(sp²) bond in compounds like this compound makes this oxidative addition step difficult. Successful examples of catalytic C-Si bond activation often rely on substrates with specific features, such as ring strain, directing groups, or more reactive Si-C(sp) or Si-C(sp³) bonds. cmu.edu Research in this area is ongoing, with nickel and palladium complexes being actively investigated for their potential to mediate the cleavage and functionalization of robust Si-C bonds in aromatic silanes. cmu.eduresearchgate.net

Catalytic Asymmetric Silicon-Carbon Bond-Forming Transformations

While this compound itself lacks the Si-H bond necessary to act as a substrate in hydrosilylation or Si-H insertion reactions, these methods are fundamental for the synthesis of chiral organosilanes, including systems analogous to it. These reactions represent powerful strategies for creating stereogenic silicon centers with high enantioselectivity.

Enantioselective hydrosilylation is a process where a hydridosilane (R₃Si-H) adds across an unsaturated bond, such as an alkene or ketone, in the presence of a chiral catalyst to create a new Si-C bond and often a new stereocenter. This reaction could be envisioned as a route to synthesize chiral naphthylsilanes. For instance, the asymmetric hydrosilylation of naphthalene with a prochiral silane (B1218182) like phenylmethylsilane (PhMeSiH₂), catalyzed by a chiral transition metal complex, could theoretically produce a chiral (naphthalen-2-yl)phenylmethylsilane.

Catalysts for these transformations are typically based on chiral phosphine (B1218219) ligands complexed with metals such as rhodium, copper, or palladium. The choice of catalyst and silane is crucial for achieving high yields and enantioselectivity.

Table 2: Representative Examples of Catalytic Asymmetric Hydrosilylation

| Alkene/Ketone Substrate | Silane | Catalyst | Enantiomeric Excess (ee) | Reference Context |

|---|---|---|---|---|

| Styrene | Trichlorosilane | Chiral Palladium-MOP complex | up to 96% ee | General principle of asymmetric hydrosilylation of alkenes |

| Acetophenone | Diphenylsilane (B1312307) | Chiral Rhodium-BINAP complex | up to 98% ee | General principle of asymmetric reduction of ketones |

A more recent and powerful method for forming Si-C bonds with high enantioselectivity is the catalytic insertion of a carbene into a silicon-hydrogen bond. In this reaction, a diazo compound serves as a carbene precursor, which, upon activation by a metal catalyst (commonly rhodium or iron), inserts into the Si-H bond of a hydridosilane. organic-chemistry.org

This method is particularly effective for creating silicon-stereogenic silanes. For example, the reaction of a prochiral silane with a diarylcarbene, catalyzed by a chiral dirhodium(II) carboxylate, can produce silicon-stereogenic benzhydryl silanes with excellent enantiomeric ratios. organic-chemistry.org This strategy could be adapted to synthesize chiral naphthyl-containing silanes, providing a direct route to complex organosilicon structures. Kinetic studies support that the Si-H insertion step is often rate-determining in the catalytic cycle. organic-chemistry.org

Table 3: Examples of Enantioselective Carbene Si-H Insertion

| Silane | Diazo Compound (Carbene Precursor) | Catalyst | Yield | Enantiomeric Ratio (er) | Reference |

|---|---|---|---|---|---|

| Prochiral Dihydridosilane | Diphenyldiazomethane | Rh₂(S-TCPTTL)₄ | High | Moderate | organic-chemistry.org |

| Prochiral Dihydridosilane | Prochiral Diazo Compound | Rh₂(S-TCPTTL)₄ | up to 98% | up to 95:5 | organic-chemistry.org |

Silicon-Hydrogen Silylation Processes

Silicon-hydrogen silylation, or hydrosilylation, is a fundamental process involving the addition of a Si-H bond across an unsaturated bond, typically a carbon-carbon double or triple bond. While direct studies involving this compound are unavailable, the general mechanism for arylsilanes in such reactions is well-understood. These reactions are most often catalyzed by transition metals, although metal-free approaches are also known.

In a typical transition metal-catalyzed hydrosilylation, the mechanism involves the oxidative addition of the Si-H bond of the silane to the metal center, followed by coordination of the unsaturated substrate (e.g., an alkene or alkyne). Migratory insertion of the substrate into the metal-silicon or metal-hydride bond then occurs, and the cycle is completed by reductive elimination to yield the silylated product and regenerate the catalyst. The regioselectivity of the addition is influenced by steric and electronic factors of both the silane and the substrate.

Metal-free hydrosilylation can also be achieved under certain conditions, for instance, through radical pathways initiated by radical initiators or photochemically. In such cases, a silyl radical is generated, which then adds to the unsaturated substrate.

A representative data table for the hydrosilylation of alkenes with a generic arylsilane is presented below to illustrate typical reaction parameters and outcomes.

| Alkene Substrate | Catalyst | Silane | Product | Yield (%) |

| 1-Octene | Karstedt's catalyst | Triphenylsilane (B1312308) | 1-(Triphenylsilyl)octane | >95 |

| Styrene | PtO₂ | Triethylsilane | (2-Phenyl-ethyl)triethylsilane | 90 |

| Cyclohexene | RhCl(PPh₃)₃ | Diphenylsilane | Cyclohexyldiphenylsilane | 85 |

This table presents generalized data for illustrative purposes and does not represent experimental results for this compound.

Silicon-Carbon Bond-Forming Cross-Coupling Reactions

Silicon-carbon bond-forming cross-coupling reactions, most notably the Hiyama coupling, are powerful methods for the construction of carbon-carbon bonds. These reactions typically involve the coupling of an organosilane with an organic halide or triflate, catalyzed by a palladium or other transition metal complex. An activator, usually a fluoride source such as tetrabutylammonium (B224687) fluoride (TBAF), is required to generate a hypercoordinate silicon species, which is more reactive in the transmetalation step of the catalytic cycle.

For a molecule like this compound, a Hiyama-type coupling would involve the transfer of the naphthalen-2-yl group from the silicon atom to the metal center. The general catalytic cycle for a Hiyama coupling proceeds via:

Oxidative addition of the organic halide to the low-valent metal catalyst.

Transmetalation of the organic group from the activated organosilane to the metal center.

Reductive elimination of the coupled product, regenerating the catalyst.

The efficiency of the Hiyama coupling can be influenced by the nature of the substituents on the silicon atom. The triphenylsilyl group in this compound would likely participate effectively in such reactions upon activation.

Below is a table with representative examples of Hiyama cross-coupling reactions.

| Aryl Halide | Organosilane | Catalyst | Activator | Product | Yield (%) |

| Iodobenzene | Vinyltrimethoxysilane | Pd(PPh₃)₄ | TBAF | Styrene | 88 |

| 4-Bromotoluene | Phenyltrimethoxysilane | PdCl₂(dppf) | TBAF | 4-Methylbiphenyl | 92 |

| 1-Chloronaphthalene | Allyltriethoxysilane | Pd(OAc)₂/SPhos | TBAF | 1-Allylnaphthalene | 75 |

This table presents generalized data for illustrative purposes and does not represent experimental results for this compound.

Photochemical Reactions and Excited State Dynamics of Arylsilanes

The photochemistry of arylsilanes is dominated by the electronic properties of the aryl chromophore. In the case of this compound, the naphthalene moiety would be the primary site of photoexcitation. Upon absorption of UV light, the naphthalene group is promoted to an excited singlet state. From this state, it can undergo several photophysical processes:

Fluorescence: Radiative decay back to the ground state.

Intersystem Crossing: Transition to an excited triplet state.

Phosphorescence: Radiative decay from the triplet state to the ground state.

The excited states of naphthalene are well-characterized. The first excited singlet state (S₁) and the lowest triplet state (T₁) are key intermediates in its photochemical reactions. The presence of the triphenylsilyl group can influence the photophysical properties of the naphthalene chromophore. For instance, the heavy-atom effect of silicon is generally weak but could slightly enhance the rate of intersystem crossing.

Photochemical reactions of arylsilanes can involve the cleavage of the carbon-silicon bond. Photoinduced electron transfer processes are also possible, where the excited naphthalene can act as either an electron donor or acceptor, depending on the reaction partner. While specific photochemical studies on this compound are lacking, the general principles of naphthalene photochemistry provide a strong basis for predicting its behavior. chinesechemsoc.orgchinesechemsoc.orgresearchgate.netunipv.itnih.gov

Metal-Free Reductive Processes Utilizing Silanes and Brønsted Acid Activation

Hydrosilanes can serve as effective reducing agents for a variety of functional groups in metal-free conditions, typically requiring activation by a strong Brønsted or Lewis acid. chinesechemsoc.orgnih.gov This type of reaction is often referred to as ionic hydrogenation. nih.gov The process generally involves the protonation of the substrate by the acid to generate a carbocationic intermediate, which is then reduced by a hydride transfer from the silane. chinesechemsoc.org

While this compound itself is not a hydrosilane, related triorganohydrosilanes are key reagents in these transformations. The stability of the silylium (B1239981) ion formed after hydride transfer is a driving force for the reaction. The general scheme for the reduction of a ketone, for example, would be:

Protonation of the carbonyl oxygen by a strong acid (e.g., trifluoroacetic acid).

Hydride transfer from the hydrosilane to the carbonyl carbon of the protonated ketone.

Formation of the corresponding alcohol and a silyl cation, which is subsequently trapped.

These reductions are highly chemoselective, often reducing carbonyls and certain double bonds while leaving other functional groups intact. chinesechemsoc.orgnih.gov The use of a Brønsted acid can also promote the C-H silylation of electron-rich arenes with hydrosilanes. nih.gov

Radical Chemistry Involving Silyl Acyl Radicals and Silyl Radicals

The radical chemistry of organosilanes offers unique synthetic pathways. Silyl radicals can be generated from hydrosilanes through various methods, including photochemically or by using radical initiators. chinesechemsoc.org These silyl radicals can participate in a range of radical reactions.

A particularly interesting area is the chemistry of silyl acyl radicals. These can be generated from the reaction of silyl radicals with carbon monoxide. chinesechemsoc.orgchinesechemsoc.org The resulting silyl acyl radicals can then be trapped by various radical acceptors to form acylsilanes. chinesechemsoc.orgchinesechemsoc.org While this chemistry typically starts from hydrosilanes, it highlights the potential for silicon-centered radicals in synthesis.

Arylsilanes, such as this compound, can undergo C(sp²)-Si bond cleavage under radical conditions. For example, visible-light-mediated desilylation of arylsilanes can be achieved using thiyl radicals. nih.gov This reaction proceeds via a radical chain mechanism involving the addition of the thiyl radical to the aromatic ring, followed by elimination of the silyl group. nih.gov Silyl radicals can also be employed in metallaphotoredox catalysis for cross-electrophile coupling reactions. nih.gov

Insertion Reactions of Silylenes into Aromatic Rings and Subsequent Rearrangements

Silylenes, the silicon analogues of carbenes, are highly reactive species that can undergo insertion into various chemical bonds. The generation of silylenes can be achieved through the photolysis or thermolysis of appropriate precursors, such as polysilanes or diazidosilanes.

The insertion of a silylene into an aromatic ring is a known process, although it is often complex and can lead to a mixture of products. For a system like this compound, if a silylene were to be generated in its presence, insertion into one of the C-H or C-C bonds of the naphthalene ring could theoretically occur. This would lead to the formation of a transient silacycloheptatriene-type intermediate, which could then undergo further rearrangements.

Due to the high reactivity of silylenes, these reactions are often not highly selective. The specific reaction pathways and products would be highly dependent on the nature of the silylene and the reaction conditions. There is no specific literature detailing the insertion of silylenes into this compound.

Applications of Naphthalen 2 Yl Triphenyl Silane in Contemporary Research Fields

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials

In the field of optoelectronics, naphthalen-2-yl(triphenyl)silane and its derivatives are primarily investigated for their utility in Organic Light-Emitting Diodes (OLEDs). The specific properties endowed by the triphenylsilyl moiety make these compounds particularly suitable as host materials designed to enhance the efficiency, color purity, and operational lifetime of OLED devices.

The design of host materials is critical for the performance of phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs. The host matrix must possess a high triplet energy to efficiently confine excitons on the guest emitter, facilitate balanced charge transport, and exhibit excellent thermal and morphological stability.

Compounds incorporating a triphenylsilyl group, such as derivatives of this compound, are designed to meet these requirements. For instance, by attaching a triphenylsilyl group to a carbazole-based core, researchers have developed host materials where the silicon moiety acts as a spacer, effectively blocking π-conjugation from extending across the entire molecule. snu.ac.kr This electronic separation ensures that the frontier molecular orbitals (HOMO and LUMO) remain localized on the functional core, preserving its high triplet energy. snu.ac.kr

Similarly, novel host materials have been synthesized by incorporating a triphenylsilyl group onto a hole-transporting N1-(naphthalen-1-yl)-N1,N4-diphenylnaphthalene-1,4-diamine (NPNA2) core. rsc.org These materials, when used as hosts for yellow phosphorescent emitters, have enabled devices to achieve high maximum current and power efficiencies with minimal efficiency roll-off at practical brightness levels. rsc.org The strategic inclusion of the triphenylsilyl unit is key to achieving this high performance.

The table below summarizes the performance of electroluminescent devices using host materials that incorporate the triphenylsilyl functional group, illustrating their impact on device efficiency.

| Host Material | Emitter | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Reference |

| SiP | Ir(bt)2(acac) | 40.81 | 33.60 | rsc.org |

| SiM | Ir(bt)2(acac) | 40.81 | 33.60 | rsc.org |

| TSTC | Ir(ppy)3 | Not specified | 59.4 | researchgate.net |

| TDBA-Si | ν-DABNA | Not specified | Not specified | nih.gov |

This table presents data for various triphenylsilyl-containing host materials to illustrate the effectiveness of the molecular design strategy.

While the triphenylsilyl moiety is a cornerstone of modern host material design, its application extends to the development of emitters as well. For blue OLEDs, a significant challenge is achieving high efficiency and long operational stability simultaneously. st-andrews.ac.uk The molecular design of blue emitters often involves creating bulky, twisted structures to prevent intermolecular interactions that can lead to luminescence quenching. encyclopedia.pub

Organosilane compounds have been successfully utilized as blue emitters. For example, a molecular glass material named (4-(5-(4-(diphenylamino)phenyl)-2-oxadiazolyl)phenyl)triphenylsilane was developed as a blue emitter, demonstrating high luminance and good color purity. encyclopedia.pub The presence of the triphenylsilane (B1312308) unit contributes to the material's thermal stability, which is a crucial factor for device longevity. encyclopedia.pub

However, the primary application for molecules with a naphthalenyl-silane structure reported in research literature is as a host material. This is because the triphenylsilyl group's main electronic function is to interrupt conjugation, thereby maintaining a high triplet energy—a property essential for hosts but not always desirable for emitters, which require efficient radiative decay from their excited states.

The triphenylsilyl group features a silicon atom at the center of a tetrahedral geometry, with three phenyl rings attached. This creates a bulky, non-planar structure that introduces significant steric hindrance. When incorporated into a host material, this moiety acts as an "effective spacer" that physically separates the core chromophores of adjacent molecules. snu.ac.kr This separation is crucial for inhibiting aggregation and preventing detrimental intermolecular interactions like π-π stacking. researchgate.netnih.gov By minimizing these interactions, the luminescence efficiency is preserved, as non-radiative decay pathways are suppressed.

Efficiently harvesting all electrically generated excitons (both singlets and triplets) is the goal of modern OLEDs. This is achieved using phosphorescent or TADF emitters. Both require a host material with a triplet energy level (T₁) higher than that of the emitter to ensure that energy is effectively transferred from the host to the dopant and to prevent back-energy transfer.

The silicon atom in the triphenylsilyl group acts as a σ-linker, breaking the π-conjugation between the naphthalene (B1677914) core and the phenyl rings of the silane (B1218182). snu.ac.kr This electronic segmentation ensures that the high triplet energy of the core aromatic system is maintained. Research on various host materials containing a triphenylsilyl or tetraphenylsilane (B94826) moiety confirms that this structural feature provides a high triplet energy level, making them ideal for hosting blue phosphorescent and TADF emitters, which have inherently high triplet energies. researchgate.netnih.gov This precise control over energy levels reduces non-radiative processes such as triplet-triplet annihilation (TTA) and triplet-polaron quenching (TPQ), leading to devices with higher quantum efficiencies and reduced efficiency roll-off. nih.govacs.org

The table below details key photophysical properties of representative silicon-containing host materials.

| Material | HOMO (eV) | LUMO (eV) | Triplet Energy (T₁) (eV) | Reference |

| SitCz | -5.54 | -1.04 (calculated) | Not Specified | snu.ac.kr |

| TDBA-Si | Not Specified | Not Specified | > T₁ of ν-DABNA | nih.gov |

This table highlights the electronic properties that make these materials suitable for high-energy exciton (B1674681) management in OLEDs.

For an OLED to have a long operational lifetime, the organic layers must be smooth, uniform, and stable. The bulky and non-planar structure of triphenylsilyl-containing molecules disrupts regular packing, which in turn promotes the formation of stable amorphous thin films (a glassy state). This morphology is highly desirable as it prevents crystallization during device operation, which can lead to short circuits and device failure.

Furthermore, these materials exhibit high thermal stability, characterized by high glass transition temperatures (Tg) and decomposition temperatures (Td). For example, host materials incorporating a triphenylsilyl moiety have shown glass transition temperatures exceeding 110 °C and decomposition temperatures above 350 °C. rsc.org A high Tg indicates that the material can withstand the heat generated during operation without undergoing morphological changes, contributing significantly to the device's stability and longevity. researchgate.netencyclopedia.pub

The table below shows the thermal properties of several materials containing triphenylsilyl groups.

| Material | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (Td) (°C) | Reference |

| SiP | > 110 | > 350 | rsc.org |

| SiM | > 110 | > 350 | rsc.org |

| Ph₃Si(PhTPAOXD) | 85 | Not Specified | encyclopedia.pub |

| p-bPPhenB | 182.1 | Not Specified | acs.org |

| m-bPPhenB | 123.9 | Not Specified | acs.org |

This table demonstrates the enhanced thermal stability imparted by the inclusion of silicon-based moieties.

Modulation of Photophysical Properties for Optoelectronic Performance

The incorporation of silicon-containing groups, such as the triphenylsilyl unit, into π-conjugated systems is a recognized strategy for developing wide-bandgap optoelectronic materials. mdpi.com These materials benefit from high thermal stability and desirable electronic properties imparted by the silane component. mdpi.com

The photophysical properties of molecules containing both naphthalene and silane moieties are highly tunable. The silicon atom in compounds like this compound can act as a conjugation-breaking spacer, which influences the electronic communication between different parts of a molecule or polymer. mdpi.com This interruption of π-conjugation can lead to materials with wide bandgaps and strong emission profiles. mdpi.comresearchgate.net

In related systems, the choice of the silane core and the aromatic unit significantly impacts the resulting optical and electronic properties. For instance, studies on silicon-containing Schiff base oligomers with naphthalene units have shown that the molecular architecture dictates the extent of π-conjugation, which in turn affects the absorption and emission spectra. mdpi.com The introduction of different silane cores, such as dimethyl diphenylsilane (B1312307) (DMS) and tetraphenylsilane (TPS), allows for the modulation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. mdpi.comresearchgate.net This principle of structural tuning is directly applicable to this compound, where the specific linkage and steric hindrance of the triphenylsilyl group are expected to dictate the final optoelectronic behavior. The HOMO is often localized on the electron-rich naphthalene region, while the LUMO can be influenced by the silicon-based segments. mdpi.com This separation can result in large Stokes shifts, a desirable property in many light-emitting applications. mdpi.comresearchgate.net

Table 1: Influence of Structural Components on Optoelectronic Properties in Related Silane-Naphthalene Systems

| Structural Feature | Observed Effect | Potential Implication for this compound |

| Silicon Core (e.g., TPS) | Acts as a conjugation breaker; enhances solubility and thermal stability. mdpi.com | The triphenylsilyl group provides a wide bandgap, good solubility, and thermal robustness. |

| Naphthalene Moiety | Functions as the primary chromophore; contributes to the HOMO level. mdpi.com | Determines the fundamental absorption and emission characteristics. |

| Molecular Weight/Conjugation Length | Increased conjugation leads to a bathochromic (red) shift in absorption/emission. researchgate.net | Polymerization or oligomerization would shift optical properties to longer wavelengths. |

| Steric Hindrance | Affects molecular planarity and intermolecular interactions (e.g., π-π stacking). researchgate.net | The bulky triphenylsilyl group can prevent aggregation-caused quenching and influence solid-state morphology. |

This table is generated based on principles derived from studies on related silicon-containing aromatic compounds. mdpi.comresearchgate.net

The fate of a molecule after absorbing light is governed by its excited-state dynamics, which include processes like fluorescence, intersystem crossing to a triplet state, and structural relaxation. rsc.orgnih.gov The bulky triphenylsilyl substituent on the naphthalene core in this compound plays a critical role in mediating these pathways. Research has shown that such bulky groups can effectively suppress the formation of triplet excimers (excited-state dimers) and instead promote triplet-triplet annihilation. csic.es

An excimer is an excited-state complex formed between two identical molecules, one of which is in an excited state. researchgate.net In many naphthalene derivatives, excimer formation is a common deactivation pathway for the triplet state. However, the significant steric hindrance provided by the triphenylsilyl group in this compound (N-2TPhS) prevents the necessary close approach of two molecules, thus inhibiting excimer formation. csic.es This steric inhibition channels the excited-state energy into other pathways, such as triplet-triplet annihilation, a process crucial for applications like photon upconversion. The study of these ultrafast processes often involves techniques like transient absorption spectroscopy to monitor the evolution of excited states on picosecond timescales. rsc.org

Advanced Polymer Science and Materials Engineering

Organofunctional silanes are widely used as "bridges" to combine the properties of inorganic materials (like silica (B1680970) or silicones) with organic polymers, leading to advanced hybrid materials. nih.gov this compound, as a precursor, can be incorporated into various polymer architectures to impart its unique photophysical properties.

The integration of specific functional moieties like naphthalene-triphenylsilane into polymer backbones allows for the creation of materials with tailored properties, such as enhanced thermal stability, specific optical responses, or improved processing characteristics. scispace.com

Polysiloxanes are polymers with a silicon-oxygen backbone (Si-O-Si) known for their flexibility, thermal stability, and low glass transition temperatures. Functional groups can be introduced into polysiloxanes through the process of hydrosilylation or by the condensation of functionalized alkoxysilanes. scispace.commdpi.com

A derivative of this compound containing a reactive group (e.g., a vinyl or an alkoxy group) could be grafted onto a polysiloxane backbone. mdpi.com For example, a vinyl-functionalized derivative could undergo a hydrosilylation reaction with a poly(hydromethyl)siloxane, catalyzed by a platinum complex, to attach the naphthalene chromophore to the polymer chain. scispace.commdpi.com The resulting siloxane copolymer would combine the robust and flexible nature of the polysiloxane with the defined photophysical properties of the naphthalene-triphenylsilane pendant group. Such materials could find use as high-performance optical fluids, dielectric materials, or luminescent elastomers.

Polyhedral Oligomeric Silsesquioxanes (POSS) are nanometer-sized, cage-like hybrid molecules with an inorganic silica-like core ([SiO1.5]n) and organic substituents at the corners. nih.gov These structures can be used as nanoscale building blocks or property enhancers in polymer composites.

This compound functionalities can be incorporated into POSS-based materials through two primary routes:

Corner Capping of Incompletely Condensed POSS: Trifunctional, open-cage silsesquioxanes possess reactive silanol (B1196071) (Si-OH) groups that can be reacted with a functionalized silane. nih.gov A derivative of this compound bearing a reactive group like a chlorosilyl or alkoxysilyl moiety could be used to "cap" these corners, covalently attaching the chromophore to the POSS cage.

Hydrosilylation with Functional POSS: POSS cages can be synthesized with reactive groups, such as Si-H, on their organic substituents. These can then react with an alkenyl-functionalized this compound derivative to form a stable linkage. nih.gov

The incorporation of the bulky and photoactive this compound group onto a POSS nano-scaffold would create a hybrid material with a precise arrangement of chromophores, potentially leading to materials with unique optical, thermal, and mechanical properties suitable for advanced coatings, resins, or specialty plastics.

Incorporation into Silicon-Containing Polymeric Architectures

Silsesquioxanes and Silica-Reinforced Polymers

Silsesquioxanes are a class of organosilicon compounds with a cage-like or polymeric structure defined by the general formula [RSiO₃⸝₂]n. wikipedia.org These materials are noted for their hybrid nature, possessing a rigid and thermally stable inorganic silica core (Si-O-Si) and an organic periphery (R group). wikipedia.org The organic R group can be an alkyl, aryl, or other functional group, which allows for the tuning of the material's properties. wikipedia.org

When the peripheral R groups are aromatic, such as phenyl groups, the resulting aryl-functionalized polyhedral oligomeric silsesquioxanes (POSS) exhibit exceptionally high thermal stability, often in excess of 350 °C. dtic.mil The incorporation of such silsesquioxane cages into polymers can significantly enhance the resulting material's properties. The rigid inorganic core is known to increase the glass transition temperature, improve mechanical robustness, raise the maximum use temperature, and reduce flammability. wikipedia.orgdtic.mil

While direct synthesis of silsesquioxanes from this compound is not prominently documented, its structure is highly relevant. The synthesis of silsesquioxanes typically involves the hydrolysis and condensation of precursor organosilanes. mdpi.com The presence of bulky, thermally stable aromatic groups like naphthalene and phenyl on the silicon atom of this compound suggests its potential as a precursor for novel silsesquioxanes. Such molecules would be expected to exhibit the high thermal stability characteristic of aryl-substituted POSS, making them attractive candidates for creating advanced, high-performance silica-reinforced polymers. dtic.mil

Development of High-Performance and High-Temperature Materials

The development of materials that can withstand extreme conditions is a critical area of research. Organosilicon compounds, particularly those containing aryl groups, are key components in the formulation of high-temperature fluids and polymers. dtic.mil The thermal stability of these materials is intrinsically linked to the strength of the bonds within the molecule, with the silicon-carbon (Si-C) bond being of particular importance. dtic.mil

This compound, with its multiple aromatic moieties (one naphthalene and three phenyl groups), is structurally suited for applications in high-performance materials. The rigid, planar structure of the naphthalene group, combined with the steric bulk and stability of the triphenylsilyl group, would be expected to enhance the thermal stability of any polymer matrix into which it is incorporated. This is achieved by restricting thermal motion of the polymer chains and by virtue of the high energy required to break the aryl-silicon bonds.

Table 1: Thermal Properties of Related Aryl-Silicon Materials

| Compound/Material Class | Key Thermal Property | Temperature Range | Reference |

|---|---|---|---|

| Aryl-functionalized POSS | High thermal stability | > 350 °C | dtic.mil |

| Diphenylsilane | Pyrolysis temperature | 385–425 °C | dtic.mil |

| Poly(methylphenylsilane) | Main chain decomposition | Dominant weight loss mechanism | researchgate.net |

Applications in Microlithography and Related Semiconductor Technologies

Organosilicon compounds are integral to the semiconductor industry, where they are used in a variety of applications ranging from dielectric layers to photoresists. iloencyclopaedia.orgsigmaaldrich.com Silsesquioxane-based materials, for instance, are employed as spin-on-glass (SOG) dielectrics. Their utility in this area stems from desirable electronic properties such as high dielectric strength, low dielectric constants, and high volume resistivity. wikipedia.org

Patented technologies describe the formation of patterned, nanoporous organosilicate layers for use in semiconductors. patsnap.com These processes sometimes involve photopatterning, where the organosilicon material is part of a light-sensitive formulation. patsnap.com The ability to create materials with a low dielectric constant is crucial for reducing signal delay and power consumption in modern integrated circuits. patsnap.com

Although specific applications of this compound in microlithography are not widely reported, its molecular structure contains features relevant to this field. The silicon-containing core is characteristic of materials used for dielectric layers. Furthermore, the naphthalenyl group is a well-known chromophore that absorbs ultraviolet light. This property could potentially be exploited in photoresist formulations, where the compound could act as a resist component that changes its solubility upon exposure to light, enabling the patterning of circuits. The compound's inherent thermal stability would also be advantageous for withstanding the high temperatures used in semiconductor manufacturing processes.

Catalysis and Organic Synthetic Methodologies

Role in Cross-Coupling Reactions (e.g., Hiyama-Denmark Coupling)

This compound serves as a valuable reagent in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds. wikipedia.org It is particularly suited for the Hiyama coupling, which involves the reaction of an organosilane with an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org

In a traditional Hiyama coupling, the relatively inert carbon-silicon bond of the organosilane must be activated. soci.org This is typically achieved with a stoichiometric amount of a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), which attacks the silicon atom to form a hypervalent, pentacoordinate silicate (B1173343) species. organic-chemistry.orgsoci.org This intermediate is significantly more nucleophilic and readily undergoes transmetalation with the palladium(II) center in the catalytic cycle. soci.org The major drawback of this method is the high reactivity of fluoride ions, which can cleave common silicon-based protecting groups like silyl (B83357) ethers. wikipedia.org

To circumvent this issue, the Hiyama-Denmark coupling was developed. This modification uses organosilanols or their corresponding silanolates, which can be generated in situ using a base without the need for fluoride. organic-chemistry.orgillinois.edu This fluoride-free approach is compatible with a wider range of functional groups and is more suitable for large-scale synthesis. organic-chemistry.org The reaction mechanism proceeds through an organopalladium(II) silanolate complex. organic-chemistry.org

As an arylsilane, this compound can act as the organosilicon partner in these reactions to couple its naphthalenyl group with various aryl, heteroaryl, or vinyl electrophiles. This provides a direct route to complex molecular architectures containing a naphthalene moiety.

Table 2: General Conditions for Palladium-Catalyzed Hiyama-Type Cross-Coupling of Arylsilanes

| Reaction Type | Organosilane Partner | Electrophile | Catalyst/Activator | Key Feature | Reference(s) |

|---|---|---|---|---|---|

| Classic Hiyama | Aryl(trialkoxy)silane | Aryl Chloride | Pd(OAc)₂ / TBAF | Requires fluoride activation | nih.gov |

| Classic Hiyama | Arylsilane | Aryl Bromide/Iodide | Pd Nanoparticles / Base | Fluoride-free conditions in water | nih.gov |

| Hiyama-Denmark | Aryl Silanolate | Aryl Chloride | Pd Precatalyst / Base | Fluoride-free, uses silanolates | organic-chemistry.orgnih.gov |

Carbon-Nitrogen Bond Formation and Synthesis of Biaryl Derivatives

The primary application of this compound in synthetic methodologies is the formation of biaryl derivatives. nih.gov Through the Hiyama or Hiyama-Denmark cross-coupling reactions described previously, the naphthalenyl group can be efficiently joined to another aromatic or heteroaromatic ring. This methodology is a powerful tool for constructing complex molecular skeletons found in pharmaceuticals, natural products, and advanced materials. For example, reacting this compound with an aryl halide (like bromobenzene (B47551) or a substituted variant) in the presence of a palladium catalyst and an appropriate activator would yield the corresponding phenylnaphthalene derivative. organic-chemistry.orgnih.gov

While the synthesis of biaryls from arylsilanes is well-established, the direct formation of carbon-nitrogen (C-N) bonds using tetraorganosilanes like this compound is less common in the literature. Palladium-catalyzed C-N bond-forming reactions (Buchwald-Hartwig amination) typically employ organoboron, organotin, or organozinc reagents, or proceed via direct C-H amination. While some specialized silicon reagents are used for C-N bond formation, the high stability of the C-Si bond in unactivated tetraorganosilanes makes them less reactive nucleophiles for this purpose compared to their role in C-C bond formation. lkouniv.ac.in Therefore, the main synthetic utility of this compound remains in the construction of biaryl compounds.

Applications in the Synthesis of Polyketone Polymers

Polyketones are a class of high-performance thermoplastics characterized by a perfectly alternating chain of carbon monoxide and one or more α-olefins. researchgate.net The most common method for their synthesis is the palladium(II)-catalyzed copolymerization of feedstocks like ethylene (B1197577) and/or propylene (B89431) with carbon monoxide. researchgate.net

A review of the literature indicates no direct application of this compound in the synthesis of polyketone polymers. The chemistry of polyketone formation relies on the catalytic insertion of olefins and carbon monoxide into a growing polymer chain, a process that does not involve organosilane reagents as precursors.

An alternative pathway to carbonyl-containing compounds is the palladium-catalyzed carbonylation of organic halides and pseudohalides. nih.govorganic-chemistry.org In these reactions, carbon monoxide is inserted into a carbon-halide bond. However, in such a reaction, the aryl group would need to be the electrophilic partner (e.g., 2-bromonaphthalene), whereas this compound is designed to act as a nucleophilic partner in cross-coupling reactions. Therefore, based on established synthetic routes, this compound is not a suitable precursor for polyketone synthesis.

Regioselective Reductive Coupling Processes

In organic synthesis, regioselective reactions are paramount for constructing complex molecular architectures with precision. The this compound structure is particularly suited for certain regioselective reductive processes due to the electronic properties of the naphthalene ring. The extended π-system of naphthalene can readily accept an electron from a potent reducing agent, such as an alkali metal, to form a radical anion.

Recent studies on analogous aryl silyl ethers, specifically 1-siloxynaphthalene, have provided significant mechanistic insight. nih.gov When these compounds are treated with lithium metal, a reductive cleavage occurs. Computational and experimental results show that the cleavage of the naphthalenyl C–O bond is overwhelmingly favored over the cleavage of the O–Si bond. nih.gov This high regioselectivity is attributed to the stability of the resulting naphthyl radical and its rapid reduction to a naphthyllithium species. nih.gov

By analogy, this compound could undergo a similar regioselective activation. Under reductive conditions, the Si-C bond, which is typically robust, can be cleaved. The reaction would likely proceed through the formation of a naphthalene radical anion, which then fragments. This regioselective cleavage of the C(naphthyl)–Si bond would generate a highly reactive intermediate, such as a triphenylsilyl anion (Ph₃Si⁻) or a naphthyl anion, which can then participate in subsequent coupling reactions with various electrophiles. This strategy allows the triphenylsilyl group to act as a stable precursor to a potent nucleophile, generated in situ in a highly controlled, regioselective manner. While many cross-coupling reactions involving organosilanes are catalyzed by transition metals like palladium or nickel nih.govresearchgate.net, this reductive approach offers a different, metal-free pathway to C-C or C-element bond formation.

Functional Group Protection and Deprotection Strategies in Complex Synthesis

The strategic use of protecting groups is a cornerstone of multi-step organic synthesis, enabling chemists to mask a reactive functional group while transformations are carried out elsewhere in the molecule. harvard.edu Organosilanes are among the most versatile and widely used protecting groups, particularly for hydroxyl moieties, due to their ease of installation, stability under a range of conditions, and reliable removal. harvard.edu

The triphenylsilyl (TPS) group, a key component of this compound, is recognized as a highly robust protecting group. Its significant steric bulk and electronic properties confer high stability towards a variety of reaction conditions, including strongly basic environments (e.g., organolithium reagents) and many oxidizing and reducing agents. vanderbilt.edunih.gov This makes it particularly valuable in complex syntheses where other, more labile silyl groups like trimethylsilyl (B98337) (TMS) or triethylsilyl (TES) would not survive. harvard.edunih.gov

The stability of silyl ethers is a critical factor in their selection. The triphenylsilyl group offers a degree of stability that is intermediate between the more labile trialkylsilyl groups and the extremely robust, sterically hindered silyl groups. Deprotection of a triphenylsilyl ether is typically achieved under specific conditions, most commonly using a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF). harvard.eduvanderbilt.edu The exceptionally strong silicon-fluoride bond (bond energy ~142 kcal/mol) provides the thermodynamic driving force for the cleavage of the silicon-oxygen bond. harvard.edu This fluoride-mediated deprotection is highly chemoselective, leaving other functional groups and many other types of protecting groups intact. organic-chemistry.org

The following table summarizes the relative stability of common silyl protecting groups towards acidic hydrolysis, illustrating the robust nature of aryl-substituted silanes like TBDPS, which shares properties with the triphenylsilyl group.

| Silyl Group | Abbreviation | Relative Rate of Acidic Hydrolysis (vs. TMS=1) |

|---|---|---|

| Trimethylsilyl | TMS | 1 |

| Triethylsilyl | TES | 64 |

| tert-Butyldimethylsilyl | TBDMS / TBS | 20,000 |

| Triisopropylsilyl | TIPS | 700,000 |

| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 |

Data sourced from general relative stability studies of silyl ethers. harvard.edu

Surface Science and Interface Functionalization

The modification of surfaces with well-defined organic layers is crucial for developing advanced materials for electronics, sensors, and biomedical devices. Organosilanes are primary agents for this purpose, though the application of a tetra-substituted silane like this compound requires non-traditional approaches.

Conventional grafting of silanes onto silicon or silica surfaces relies on the hydrolysis of reactive groups like alkoxides or chlorides on the silane, which then form stable siloxane (Si-O-Si) bonds with surface hydroxyl groups. bioforcenano.comnih.gov this compound lacks these hydrolyzable groups, precluding this standard method. However, alternative strategies are available for its covalent attachment.

One promising method is photochemical grafting onto hydrogen-terminated silicon (H-Si) surfaces. wur.nl Irradiation with UV light can excite the aromatic naphthalene system, potentially leading to the formation of a Si-C bond with the H-Si surface. mdpi.comrsc.org This light-induced method creates a direct, stable linkage without requiring harsh conditions.

For carbonized mesoporous silicon (TCPSi) , a different mechanism offers a pathway for stable functionalization. Thermal carbonization of porous silicon generates a surface rich in carbon radicals. bohrium.com These highly reactive sites can be used to graft molecules. It is plausible that the aromatic naphthalene ring of this compound could react with these surface radicals to form a stable, covalent C-C bond, effectively anchoring the molecule to the carbonized support. bohrium.com This approach is particularly attractive as TCPSi surfaces exhibit exceptional stability in various aqueous environments, making the resulting functionalized material highly robust. bohrium.com

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate, allowing for precise control over interfacial properties. sigmaaldrich.comyoutube.com While traditional SAMs are formed by chemisorption through a specific headgroup, molecules like this compound can form well-ordered, non-covalently bonded monolayers on suitable substrates.

On atomically flat surfaces such as highly oriented pyrolytic graphite (B72142) (HOPG) or gold, the formation of a monolayer would be driven by intermolecular and molecule-substrate interactions. The primary driving force for the self-assembly of this compound would be the π-π stacking interactions between the extensive aromatic systems of the naphthalene and phenyl groups of adjacent molecules. researchgate.netarxiv.org These interactions, a form of van der Waals force, are known to be significant for polyaromatic hydrocarbons and can lead to highly ordered, crystalline-like structures on a surface. benthamopenarchives.com

Computational and Theoretical Studies on Naphthalen 2 Yl Triphenyl Silane Systems

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetics of naphthalen-2-yl(triphenyl)silane. These calculations provide a detailed picture of the molecule's geometry, orbital energies, and charge distribution.

The optimized molecular structure of this compound, determined through DFT calculations, reveals a tetrahedral arrangement around the central silicon atom. The bond lengths and angles are influenced by the steric bulk and electronic nature of the aromatic substituents. The Si-C bonds to the phenyl rings and the naphthalene (B1677914) group are key structural parameters.

A crucial aspect of the electronic structure is the nature of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is typically localized on the electron-rich naphthalene ring, while the LUMO is distributed across the phenyl and silyl (B83357) moieties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic properties and reactivity. DFT calculations can predict this gap, offering insights into the molecule's potential as an electronic material. mdpi.comrsc.org

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value | Unit |

| HOMO Energy | -6.2 eV | eV |

| LUMO Energy | -1.8 eV | eV |

| HOMO-LUMO Gap | 4.4 eV | eV |

| Dipole Moment | 0.5 | Debye |

Note: These are representative values derived from DFT calculations on similar aromatic silane (B1218182) systems and are intended for illustrative purposes.

Modeling of Reaction Mechanisms and Transition States in Organosilicon Transformations

Computational modeling is a powerful tool for investigating the mechanisms of reactions involving organosilicon compounds like this compound. By mapping the potential energy surface of a reaction, chemists can identify intermediates, transition states, and determine the most likely reaction pathways. researchgate.netmdpi.com

One area of interest is the cleavage of the Si-C bond, a fundamental transformation in organosilicon chemistry. researchgate.net Theoretical calculations can model the transition states involved in electrophilic or nucleophilic attack at the silicon center, providing activation energies that correlate with reaction rates. For instance, the reaction of this compound with an electrophile would likely proceed through a transition state where the electrophile coordinates to the naphthalene ring, leading to the eventual cleavage of the Si-naphthalene bond.

Furthermore, computational studies can explore the possibility of using this compound as a precursor in catalytic cycles. For example, in cross-coupling reactions, the oxidative addition of the Si-C bond to a metal center is a key step. DFT calculations can model the geometry and energetics of the transition state for this process, helping to rationalize catalyst performance and design more efficient catalytic systems.

Prediction and Rationalization of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties of this compound, which is invaluable for its characterization. ias.ac.innih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of the molecule. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, the chemical shifts can be determined. These predicted spectra can be compared with experimental data to confirm the structure of the compound.

Infrared (IR) and Raman Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT. These frequencies correspond to the peaks observed in IR and Raman spectra. The calculations also provide information about the nature of the vibrational modes, such as Si-C stretching, and aromatic C-H bending.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules. mdpi.com For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. These electronic transitions typically involve the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Key Predicted Features |

| ¹H NMR | Aromatic protons (7.0-8.5 ppm) |

| ¹³C NMR | Aromatic carbons (120-140 ppm), Si-C carbon (ipso) |

| IR | Si-Phenyl stretch (~1100 cm⁻¹), Aromatic C-H stretch (~3050 cm⁻¹) |

| UV-Vis (λmax) | ~280 nm, ~320 nm |

Note: These are representative values based on computational studies of similar aromatic compounds and are for illustrative purposes.

Simulation of Intermolecular Interactions and Aggregation Behavior

The bulky aromatic groups of this compound give rise to significant intermolecular interactions, which can lead to aggregation in solution and in the solid state. Molecular dynamics (MD) simulations and DFT calculations can be used to study these phenomena. nih.govmdpi.com

Simulations can reveal the preferred modes of interaction between molecules, such as π-π stacking between the naphthalene and phenyl rings of adjacent molecules. These interactions are driven by a combination of van der Waals forces and electrostatic interactions. The strength and geometry of these interactions determine the packing of the molecules in a crystal lattice and their behavior in solution. nih.gov

Understanding the aggregation behavior is crucial for predicting the material properties of this compound. For example, the extent of π-π stacking can influence the charge transport properties in thin films, which is relevant for applications in organic electronics. Computational models can provide a detailed picture of the aggregated structures and help to rationalize the observed macroscopic properties.

Theoretical Insights into Silylene Chemistry and Reactivity

While this compound itself is a stable molecule, theoretical studies can explore its potential as a precursor for the generation of highly reactive silylenes. Silylenes are the silicon analogues of carbenes and are valuable intermediates in organosilicon synthesis.

Computational chemistry can model the thermal or photochemical decomposition of this compound to form a silylene, such as triphenylsilylene, and naphthalene. These calculations would involve locating the transition state for the extrusion of the silylene and determining the activation energy for this process.

Furthermore, theoretical studies can investigate the reactivity of the resulting silylene. For example, the insertion of a silylene into a Si-H or C-H bond is a common reaction. researchgate.net DFT calculations can model the reaction pathways for these insertion reactions, providing insights into the selectivity and mechanism. These theoretical predictions can guide the design of experiments to trap and utilize these reactive intermediates.

Advanced Spectroscopic Characterization Techniques in Research

Absorption Spectroscopy (UV-Vis) for Electronic Transition Analysis

The electronic structure of Naphthalen-2-yl(triphenyl)silane is characterized by UV-Vis absorption spectroscopy, which reveals the electronic transitions within the molecule. The spectrum is dominated by transitions originating from the naphthalene (B1677914) and phenyl chromophores.

Naphthalene itself exhibits strong ultraviolet absorption due to π-π* transitions. nih.gov The introduction of a silyl (B83357) substituent, such as the triphenylsilyl group, typically causes a bathochromic (red) shift in the absorption maxima. nist.govparchem.com This shift indicates an extension of the π-conjugation in the molecule, a result of σ-π mixing between the silicon atom's orbitals and the naphthalene π-system. nih.gov

The UV-Vis spectrum of this compound in a solvent like cyclohexane (B81311) is expected to show characteristic absorption bands similar to other silyl-naphthalenes. These bands correspond to the excitation of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) and other higher-energy transitions. The HOMO is typically localized over the electron-rich naphthalene ring, while the LUMO may be distributed across both the naphthalene and triphenylsilyl moieties. researchgate.net

Table 1: Expected UV-Vis Absorption Data for this compound

| Transition | Expected Wavelength Range (nm) | Chromophore |

|---|---|---|

| π → π* | 250 - 300 | Phenyl Groups |

Note: The exact absorption maxima (λmax) can vary slightly depending on the solvent polarity. nih.gov

Fluorescence Spectroscopy and Lifetime Measurements for Excited State Investigations

Fluorescence spectroscopy provides insights into the de-excitation pathways of the molecule after it absorbs light. Silyl-substituted naphthalenes are known for their interesting photophysical properties, including fluorescence. nist.govparchem.com

Upon excitation at a wavelength corresponding to its absorption bands, this compound is expected to exhibit fluorescence. The introduction of silyl groups into aromatic hydrocarbons often leads to an increase in fluorescence intensity and quantum yield compared to the parent hydrocarbon. nist.govparchem.com The emission spectrum would likely mirror the vibronic structure of naphthalene but be red-shifted. nih.gov Fluorescence lifetime measurements, typically on the nanosecond timescale, provide information on how long the molecule remains in its excited state before returning to the ground state. For silyl-naphthalenes, lifetimes are influenced by the nature of the substituents. parchem.com

Excimers are excited-state dimers that form when an excited molecule interacts with a ground-state molecule of the same kind. spectrabase.com They are characterized by a broad, structureless, and red-shifted emission band in the fluorescence spectrum, which becomes more prominent at higher concentrations. spectrabase.com

While excimer formation is well-documented for some naphthalene derivatives and certain naphthalene-bridged disilanes, particularly in non-polar solvents, it is less common for simple monosilyl naphthalenes. nih.govresearchgate.netrsc.org Studies on similar compounds show that the presence of a Si-Si bond can be a key factor in promoting excimer formation. nih.gov For this compound, significant excimer emission is not expected under typical dilute solution conditions, though it might be observable in highly concentrated solutions or in the solid state. The primary emission would be from the monomeric excited state. nih.gov

The bulky triphenylsilyl group in this compound introduces significant steric hindrance. Steric effects can influence a molecule's photophysical properties by altering its geometry and affecting non-radiative decay pathways. mdpi.comrsc.org In some aromatic silanes, steric repulsion between the silyl group and adjacent protons can lead to changes in the conformation and electronic structure, thereby affecting fluorescence. parchem.com

However, in the case of 2-substituted naphthalenes, the triphenylsilyl group is positioned away from the peri-hydrogens of the other ring, minimizing severe steric strain that might otherwise quench fluorescence. The steric bulk of the silyl group can play a more significant role in intermolecular processes, such as the quenching of fluorescence by other molecules. The rate of fluorescence quenching by external species can be dependent on the steric accessibility of the naphthalene fluorophore. nist.govparchem.com The large size of the triphenylsilyl group can shield the naphthalene core from quenchers, potentially leading to lower quenching rate constants compared to less hindered naphthalene derivatives. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for confirming the molecular structure of this compound in solution. A combination of ¹H, ¹³C, and ²⁹Si NMR experiments provides a complete picture of the molecule's connectivity and chemical environment.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons of the naphthalene and the phenyl rings. The seven protons of the naphthalen-2-yl group would appear as a series of multiplets in the aromatic region (typically δ 7.4-8.1 ppm). The fifteen protons of the three phenyl rings would also resonate in the aromatic region (typically δ 7.3-7.7 ppm), likely as complex multiplets. rsc.orgresearchgate.net

¹³C NMR: The carbon NMR spectrum would display signals for all unique carbon atoms. The ten carbons of the naphthalene ring and the eighteen carbons of the phenyl rings would appear in the aromatic region (δ 125-140 ppm). The carbon atom of the naphthalene ring directly attached to the silicon (C2) would show a characteristic chemical shift. rsc.orgresearchgate.net

²⁹Si NMR: The silicon-29 (B1244352) NMR spectrum provides direct information about the silicon atom's chemical environment. For a tetra-substituted organosilane of this type, a single resonance is expected. The chemical shift for triphenylsilyl groups typically appears in a predictable region (around δ -7 to -20 ppm relative to TMS), confirming the silicon's bonding environment. rsc.orgresearchgate.net

Table 2: Expected NMR Spectroscopic Data for this compound

| Nucleus | Region | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | Aromatic | 7.3 - 8.1 | Complex multiplets for naphthalene and phenyl protons. |

| ¹³C | Aromatic | 125 - 140 | Signals for all unique naphthalene and phenyl carbons. |

Mass Spectrometry for Molecular Characterization and Purity Assessment

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to confirm its elemental composition, thereby verifying its identity and purity. High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining an exact mass.

For this compound (C₂₈H₂₂Si), the calculated monoisotopic mass is approximately 386.15 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z ≈ 386. The spectrum would also show characteristic fragmentation patterns, including the loss of phenyl groups. Electrospray ionization (ESI) is a softer ionization technique that would typically show the protonated molecule [M+H]⁺ or adducts with ions like sodium [M+Na]⁺. nist.govresearchgate.net

Electroluminescence Spectroscopy for Device Performance Analysis in OLEDs

While specific data on this compound in Organic Light-Emitting Diodes (OLEDs) is not widely reported, its properties suggest potential utility in such devices. Organosilicon compounds are frequently used in OLEDs as host materials, charge transport materials, or emitters due to their good thermal stability, morphological stability, and suitable electronic properties. spectrabase.com

If used in an OLED, this compound could function as a blue-emitting material, given the fluorescence characteristics of the naphthalene chromophore. Its electroluminescence (EL) spectrum would be expected to be similar to its photoluminescence (fluorescence) spectrum. The bulky, non-planar triphenylsilyl group could help to prevent intermolecular aggregation and π-π stacking, which often leads to concentration quenching of the emission in the solid state. This is a desirable property for host materials or emitters in OLEDs. The performance of such a device would depend on the HOMO/LUMO energy levels of the compound relative to other materials in the OLED stack, which dictates the efficiency of charge injection and transport.

Future Research Directions and Emerging Applications

Exploration of Novel Naphthalen-2-yl(triphenyl)silane Derivatives with Enhanced Functionality

The functionalization of the core this compound structure is a primary avenue for tailoring its properties for specific applications. Synthetic strategies are being devised to introduce a variety of substituents onto both the naphthalene (B1677914) and phenyl rings. Methodologies for the synthesis of polysubstituted naphthalene derivatives, such as the electrophilic cyclization of alkynes, offer pathways to modify the naphthalene core. nih.gov Similarly, established techniques in organosilicon chemistry can be used to alter the triphenylsilane (B1312308) group. researchgate.netresearchgate.net

Future research will likely focus on creating derivatives with enhanced thermal stability, modified electronic properties, and improved processability. For instance, the introduction of electron-withdrawing or electron-donating groups can tune the HOMO/LUMO energy levels, which is critical for optoelectronic applications.

Table 1: Potential this compound Derivatives and Their Enhanced Functionalities

| Derivative Name | Proposed Functional Group | Potential Enhanced Functionality |

| (4'-Methoxy)phenyl-naphthalen-2-yl-diphenylsilane | Methoxy group on a phenyl ring | Increased electron-donating character for hole-transport materials. |

| (4-Bromonaphthalen-2-yl)(triphenyl)silane | Bromo group on the naphthalene ring | Intermediate for further cross-coupling reactions to build larger conjugated systems. |

| Naphthalen-2-yl-tris(4-tert-butylphenyl)silane | Tert-butyl groups on phenyl rings | Increased solubility and prevention of π-π stacking for improved film formation. |

| (6-Aminonaphthalen-2-yl)(triphenyl)silane | Amino group on the naphthalene ring | Potential for creating fluorescent probes and materials with tunable emission. |

Integration into Multi-component Systems for Synergistic Properties

The incorporation of this compound as a functional additive or comonomer in multi-component systems, such as polymer composites, is a promising area of investigation. Its bulky and rigid structure can enhance the mechanical and thermal properties of host polymers. The naphthalene unit can also impart photoluminescent or charge-transporting properties to otherwise inert matrices.

For example, dispersing this compound into a polymer matrix could lead to materials with a unique combination of high refractive index, UV resistance, and fluorescence. Research into three-component systems, as has been explored for other naphthalene derivatives, could provide a template for developing these advanced composites. asianpubs.org

Development of Green Chemistry Processes Utilizing Silane-Based Reagents and Catalysts

The principles of green chemistry are increasingly important in chemical synthesis. Silane-based reagents, including this compound, have potential applications in more environmentally benign chemical processes. One area of interest is the use of silanes in hydrosilylation reactions, which are atom-economical and can be catalyzed by earth-abundant metals. Platinum-catalyzed hydrosilylation is a well-established method in polymer chemistry, and research into more sustainable catalysts is ongoing. mdpi.com

Furthermore, the high stability of the silicon-carbon bond in arylsilanes makes them robust reagents that can withstand a variety of reaction conditions, potentially reducing the need for protective groups and leading to shorter, more efficient synthetic routes.

Design of Next-Generation Optoelectronic Materials with Tailored Performance

The electronic properties of naphthalene-containing compounds have made them attractive candidates for applications in organic electronics. researchgate.netresearchgate.net this compound, with its extended π-conjugation from the naphthalene moiety, is a promising building block for next-generation optoelectronic materials. The triphenylsilane group can disrupt intermolecular packing, which can be beneficial in reducing aggregation-caused quenching of fluorescence, a phenomenon known as aggregation-induced emission (AIE).

Future research will likely focus on the design and synthesis of materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors. By tuning the molecular structure, it may be possible to create materials with high charge carrier mobility, efficient luminescence, and high sensitivity to specific analytes.

Table 2: Potential Optoelectronic Applications for this compound-Based Materials

| Application | Desired Material Property | Role of this compound |

| Organic Light-Emitting Diodes (OLEDs) | High photoluminescence quantum yield, good charge transport | The naphthalene core can act as a blue-emitting chromophore, while the triphenylsilane group enhances morphological stability. |

| Organic Field-Effect Transistors (OFETs) | High charge carrier mobility, good film-forming properties | The planar naphthalene unit can facilitate π-π stacking for charge transport, while the bulky silane (B1218182) group controls intermolecular interactions. |

| Chemical Sensors | High sensitivity and selectivity to specific analytes | The naphthalene moiety can provide a fluorescent signal that is quenched or enhanced upon binding of an analyte. |

Supramolecular Assembly and Self-Healing Materials Incorporating Arylsilane Building Blocks

The non-covalent interactions of the aromatic rings in this compound make it an interesting candidate for supramolecular chemistry. The naphthalene and phenyl groups can participate in π-π stacking and C-H...π interactions, which can drive the self-assembly of molecules into well-defined nanostructures. nih.gov These self-assembled structures could find use in areas such as molecular electronics and drug delivery.

A particularly exciting application is the incorporation of arylsilane building blocks into self-healing materials. nih.govnih.gov The dynamic nature of certain bonds involving silicon, such as siloxane bonds, can be exploited to create materials that can repair themselves after damage. elsevierpure.com Arylsilanes can be used to functionalize polymers, introducing cross-linking points that can reversibly break and reform. researchgate.netresearchgate.net

Table 3: Self-Healing Strategies Incorporating Arylsilane Moieties

| Self-Healing Mechanism | Role of Arylsilane Building Block | Example System |

| Dynamic Covalent Bonds | Arylsilanes can be precursors to siloxane linkages that can be reversibly cleaved and reformed. | Polydimethylsiloxane (PDMS) networks with dynamic boronic ester cross-links. researchgate.net |

| Hydrogen Bonding | Functionalized arylsilanes can introduce hydrogen bonding motifs that provide reversible cross-linking. | Silanol-containing polymers that self-heal through hydrogen bond reformation. |

| Reversible Radical Reactions | Arylsilanes can be functionalized with groups that can undergo reversible radical reactions to mend a fracture. | Polymers containing thiols that can form disulfide bonds across a crack. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Naphthalen-2-yl(triphenyl)silane, and how can purity be optimized?

- Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, aryl silanes are often synthesized via Grignard reactions between triphenylchlorosilane and naphthalen-2-yl lithium derivatives. Purity optimization requires rigorous purification steps, such as column chromatography (using silica gel or alumina) or recrystallization from solvents like ethanol or toluene. Characterization via -NMR and -NMR is critical to confirm structural integrity .

- Key Data : Similar compounds (e.g., triphenylsilyl-naphthol derivatives) are synthesized with yields >80% after purification, confirmed by NMR and mass spectrometry .

Q. How can X-ray crystallography resolve the molecular structure of this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution. Data collection requires a diffractometer (e.g., Bruker D8 Venture), and refinement uses programs like SHELXL . Key parameters include bond angles, torsion angles, and intermolecular interactions.

- Example : A related naphthalene-phenyl ether structure was resolved at 100 K with an -factor of 0.045, confirming planar naphthalene moieties and silane bonding geometry .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.